molecular formula C4H2Cl2O3S B2586264 2-Chlorofuran-3-sulfonyl chloride CAS No. 2247103-49-5

2-Chlorofuran-3-sulfonyl chloride

Cat. No.: B2586264
CAS No.: 2247103-49-5
M. Wt: 201.02
InChI Key: AQDIOZPWQGEWPH-UHFFFAOYSA-N
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Description

2-Chlorofuran-3-sulfonyl chloride is an organosulfur compound with the molecular formula C4H2ClO3S It is a derivative of furan, where the furan ring is substituted with a chlorine atom at the second position and a sulfonyl chloride group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorofuran-3-sulfonyl chloride typically involves the chlorination of furan derivatives followed by sulfonylation. One common method includes the reaction of 2-chlorofuran with chlorosulfonic acid under controlled conditions to yield this compound . The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and reaction time, leading to higher yields and improved safety . The use of continuous flow reactors also minimizes the risk of thermal runaway, which is a common issue in batch processes.

Chemical Reactions Analysis

Types of Reactions

2-Chlorofuran-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and organometallic compounds. The reactions typically require mild to moderate conditions, such as room temperature to 80°C, and may involve catalysts like palladium or base additives to facilitate the reaction .

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and coupled organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

2-Chlorofuran-3-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorofuran-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, such as amines and alcohols. This reaction leads to the formation of sulfonamide and sulfonate ester bonds, which are key structural motifs in many biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

    2-Bromofuran-3-sulfonyl chloride: Similar in structure but with a bromine atom instead of chlorine.

    2-Iodofuran-3-sulfonyl chloride: Contains an iodine atom, making it more reactive due to the larger atomic size and lower bond dissociation energy.

    2-Chlorothiophene-3-sulfonyl chloride: A thiophene derivative with similar reactivity but different electronic properties due to the sulfur atom in the ring.

Uniqueness

2-Chlorofuran-3-sulfonyl chloride is unique due to its specific reactivity profile and the stability of the furan ring. The presence of both chlorine and sulfonyl chloride groups makes it a versatile intermediate for various synthetic applications, offering a balance between reactivity and stability .

Properties

IUPAC Name

2-chlorofuran-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O3S/c5-4-3(1-2-9-4)10(6,7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDIOZPWQGEWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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